MCHr1 antagonist 1 MCHr1 antagonist 1 MCHr1 antagonist 1 is a selective antagonist of melanin concentrating hormone-1 (MCH1) receptor, with a Kb of 1 nM and a Ki of 4 nM at human MCH1, and may be used to reduce the body mass.
Brand Name: Vulcanchem
CAS No.: 391610-37-0
VCID: VC0006910
InChI: InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)
SMILES: COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Molecular Formula: C₂₈H₃₃F₂N₅O₅
Molecular Weight: 557.6 g/mol

MCHr1 antagonist 1

CAS No.: 391610-37-0

Cat. No.: VC0006910

Molecular Formula: C₂₈H₃₃F₂N₅O₅

Molecular Weight: 557.6 g/mol

* For research use only. Not for human or veterinary use.

MCHr1 antagonist 1 - 391610-37-0

CAS No. 391610-37-0
Molecular Formula C₂₈H₃₃F₂N₅O₅
Molecular Weight 557.6 g/mol
IUPAC Name methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)
Standard InChI Key FFXFCSQUTLDLAR-UHFFFAOYSA-N
SMILES COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Canonical SMILES COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC

Pharmacological Profile and Mechanism of Action

Target Specificity and Binding Affinity

MCHr1 antagonist 1 selectively inhibits the melanin-concentrating hormone-1 receptor (MCHR1), a G protein-coupled receptor (GPCR) implicated in energy homeostasis and appetite regulation. Binding assays demonstrate a KiK_i of 4 nM at human MCHR1, with negligible activity (Ki>50, ⁣000nMK_i > 50,\!000 \, \text{nM}) against neuropeptide Y (NPY1, NPY5), galanin (GALR1–3), and serotonin (5HT2C) receptors . This specificity distinguishes it from earlier non-selective MCHR1 antagonists, which often exhibited off-target effects.

The compound’s antagonistic activity was further validated in functional assays, where it blocked MCH-induced calcium mobilization in vitro . Structural studies suggest that its urea-based scaffold interacts with key residues in the MCHR1 binding pocket, although the exact binding mode remains under investigation .

Chemical Properties and Formulation

Structural and Physicochemical Characteristics

MCHr1 antagonist 1 has the molecular formula C28H33F2N5O5\text{C}_{28}\text{H}_{33}\text{F}_2\text{N}_5\text{O}_5 and a molecular weight of 557.59 g/mol. Its canonical SMILES string is:
O=C(C(C(C1=CC=C(F)C(F)=C1)N2C(NCCCN3CCC(C4=NC=CC=C4)CC3)=O)=C(COC)NC2=O)OC\text{O=C(C(C(C1=CC=C(F)C(F)=C1)N2C(NCCCN3CCC(C4=NC=CC=C4)CC3)=O)=C(COC)NC2=O)OC}
The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates in vitro testing, though aqueous solubility remains a challenge for oral formulations .

Table 1: Key Chemical Properties of MCHr1 Antagonist 1

PropertyValue
CAS No.391610-37-0
Molecular FormulaC28H33F2N5O5\text{C}_{28}\text{H}_{33}\text{F}_2\text{N}_5\text{O}_5
Molecular Weight557.59 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (stable for 1 month)

Formulation Strategies

Preclinical studies utilize stock solutions prepared in DMSO at concentrations up to 10 mM. For in vivo administration, formulations often incorporate co-solvents like PEG300 and Tween 80 to enhance solubility. A typical preparation involves dissolving the compound in DMSO (master liquid), followed by sequential addition of PEG300 (30%), Tween 80 (5%), and distilled water . Stability testing indicates that solutions remain clear for 24 hours at room temperature.

Preclinical Efficacy and Metabolic Effects

Body Weight Reduction

In DIO mouse models, MCHR1 antagonists like AMG 076 reduce body weight by 10–15% over 28 days, primarily through decreased food intake (−20%) and increased energy expenditure (+12%) . While explicit data for MCHr1 antagonist 1 are unpublished, its nanomolar potency suggests comparable efficacy. Notably, weight loss in these models correlates with reduced intra-abdominal fat (IAF) and improved lipid profiles .

Glucose Homeostasis

MCHR1 antagonism enhances insulin sensitivity in obese rodents. AMG 076-treated mice exhibited a 25% improvement in glucose tolerance tests and a 30% reduction in fasting insulin levels . These metabolic benefits are attributed to reduced hepatic gluconeogenesis and enhanced skeletal muscle glucose uptake, mechanisms likely shared by MCHr1 antagonist 1.

Challenges in Therapeutic Development

Cardiotoxicity and hERG Channel Inhibition

A major hurdle for MCHR1 antagonists is their structural similarity to hERG channel blockers, which can prolong the QT interval and induce arrhythmias . Early candidates like TAK-803 failed clinical trials due to hERG-related cardiotoxicity (IC50=90nMIC_{50} = 90 \, \text{nM}) . Machine learning models have since enabled the identification of safer compounds, such as KRX-104130, which exhibits negligible hERG inhibition (IC50>10, ⁣000nMIC_{50} > 10,\!000 \, \text{nM}) while retaining MCHR1 antagonism (IC50=12nMIC_{50} = 12 \, \text{nM}) . MCHr1 antagonist 1’s selectivity profile suggests a lower hERG risk, though direct electrophysiological data are needed.

Species-Specific Pharmacokinetics

Primate studies reveal interspecies variability in MCHR1 antagonist metabolism. For example, AMG 076 showed a half-life of 3–4 hours in cynomolgus monkeys but <1 hour in rodents . Such disparities complicate translational efforts and underscore the need for tailored formulation strategies.

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